Boc-D-Chg-OH
Overview
Description
Boc-D-Chg-OH is a derivative of the amino acid Glycine . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Molecular Structure Analysis
The molecular formula of this compound is C13H23NO4 . Its molecular weight is 257.33 g/mol . The InChI string isInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
. Physical and Chemical Properties Analysis
This compound is a solid, white to off-white substance . It has a molecular weight of 257.33 g/mol . The storage conditions for this compound are as follows: Powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .Scientific Research Applications
Hydrogenation Pathways : The bond-order-conservation (BOC) method has been utilized to analyze hydrogenation pathways, particularly in the hydrogenation of CO over various metal surfaces. This has implications for understanding catalytic processes in chemistry (Shustorovich & Bell, 1988).
Reagents in Chemical Synthesis : Imidazole and Trifluoroethanol are efficient for removing excess (BOC)2O, a reagent commonly used in NH or OH protection, indicating the role of BOC in peptide synthesis (Basel & Hassner, 2001).
Electrode Wear Mechanisms : BOC methods contribute to understanding the wear mechanisms of boron-doped diamond film electrodes, essential in electrochemistry (Chaplin, Hubler, & Farrell, 2013).
Volatile Hydride Generation : BOC analysis aids in understanding the generation of volatile hydrides, crucial for trace element determination and speciation analysis (D’Ulivo et al., 2011).
Catalysis in Chemical Reactions : BOC-D-Chg-OH plays a role in catalysis, as seen in studies like the potential of C-doped boron nitride fullerene for methanol dehydrogenation (Esrafili & Nurazar, 2014).
Peptide Synthesis : this compound is significant in peptide synthesis, particularly for protecting groups in amino acids (Nishiyama et al., 2000).
Photocatalysis Applications : Studies on (BiO)2CO3 (BOC) show its potential in photocatalysis, healthcare, sensors, and supercapacitors (Ni et al., 2016).
Enantiomer Resolution : BOC-L-Phenylalanine (Boc-L-Phe-OH) has been used in studies of enantiomer resolution, highlighting its role in chiral chemistry (Allender, Heard, & Brain, 1997).
Opioid Peptides Synthesis : this compound derivatives have been synthesized for use in creating opioid peptides, demonstrating its pharmaceutical applications (Izdebski et al., 2007).
Brominated Organic Compound Analysis : BOCs' role in understanding the environmental impact and metabolism of brominated organic compounds is significant (Xiong, Li, & An, 2021).
Anti-apoptotic Protein Studies : Boc-D-Lys-OH has been studied for its interaction with anti-apoptotic proteins, which is relevant in cancer research (Şaş et al., 2020).
Mechanism of Action
Boc-D-Chg-OH: A Comprehensive Overview of Its Mechanism of Action
This compound, also known as Boc-D-cyclohexylglycine, is a derivative of the amino acid glycine . This compound has been used in various biochemical applications, and its mechanism of action is multifaceted.
Mode of Action
It’s known that this compound is a boc-protected amino acid . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It’s used to prevent unwanted reactions of the amino group during peptide synthesis . The Boc group can be removed with a strong acid such as trifluoroacetic acid .
Biochemical Pathways
They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Properties
IUPAC Name |
(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXZIPXYDQFCX-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426700 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70491-05-3 | |
Record name | (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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